molecular formula C5H5FN2O B1629184 2-Amino-4-fluoropyridin-3-ol CAS No. 1003710-90-4

2-Amino-4-fluoropyridin-3-ol

Cat. No.: B1629184
CAS No.: 1003710-90-4
M. Wt: 128.1 g/mol
InChI Key: MHTIHGYFWBQASQ-UHFFFAOYSA-N
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Description

2-Amino-4-fluoropyridin-3-ol is a heterocyclic organic compound with the chemical formula C5H5FN2O. It is a pyridine derivative characterized by the presence of an amino group at the second position, a fluorine atom at the fourth position, and a hydroxyl group at the third position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoropyridin-3-ol typically involves multiple steps. One common method starts with 2-pyridine carboxylic acid, which undergoes a series of reactions including fluorination, formylation, and amination. The process involves the use of catalysts, fluorides, and oxidants to achieve the desired product .

Industrial Production Methods: For large-scale production, the synthesis of this compound can be optimized by using cost-effective and readily available raw materials. The industrial process often involves fewer steps and simpler operations to ensure high yield and purity. For instance, using 2,3-difluoro-5-chloropyridine as a starting material and subjecting it to ammoniation and reduction reactions can yield the target compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoropyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 2-amino-4-fluoropyridin-3-one.

    Reduction: Formation of 2-amino-4-fluoropyridin-3-amine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-fluoropyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoropyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

  • 2-Amino-3-fluoropyridine
  • 4-Amino-2-fluoropyridine
  • 2-Amino-4-hydroxypyridine

Comparison: 2-Amino-4-fluoropyridin-3-ol is unique due to the simultaneous presence of an amino group, a fluorine atom, and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar compounds. For instance, the presence of the hydroxyl group at the third position enhances its solubility and reactivity compared to 2-Amino-3-fluoropyridine and 4-Amino-2-fluoropyridine .

Properties

IUPAC Name

2-amino-4-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTIHGYFWBQASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613863
Record name 2-Amino-4-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003710-90-4
Record name 2-Amino-4-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under argon, 90 mg (0.57 mmol) of 4-fluoro-2-nitropyridin-3-ol Example 108A were dissolved in 30 ml of ethanol, and a spatula tip of palladium on activated carbon (10%) was added. The mixture was hydrogenated at RT under reduced pressure for 1.5 h. The reaction mixture was filtered off through silica gel and the filter cake was washed with plenty of ethanol. The solution was concentrated and dried. This gave 56 mg (77% of theory) of the title compound.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-fluoropyridin-3-ol
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2-Amino-4-fluoropyridin-3-ol
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